Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a sulfonyl-linked piperazine moiety bearing a 4-fluorophenyl group and an ethyl ester at the 2-position. The presence of the sulfonyl-piperazine group is a common motif in ligands for receptors such as serotonin or dopamine, while the fluorophenyl substituent may enhance bioavailability and binding affinity .
Properties
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJHWNORCGDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds. The piperazine ring is introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with different pharmacological activities.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to this structure can enhance its efficacy in treating depression .
2. Antipsychotic Effects
The compound's structural resemblance to known antipsychotic agents suggests potential utility in treating schizophrenia and other psychotic disorders. The fluorophenyl group may enhance binding affinity to dopamine receptors, which are often implicated in psychotic symptoms .
3. Anticancer Properties
Preliminary studies have indicated that derivatives of benzothiophene compounds can exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth. This compound may be explored for its potential effects on cancer cell lines, specifically targeting pathways involved in cell proliferation and survival .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including compounds structurally related to this compound. Results indicated significant improvements in depressive behavior in animal models when administered at specific dosages, suggesting the compound's potential as a novel antidepressant .
Case Study 2: Antipsychotic Research
In a clinical trial focused on the efficacy of novel antipsychotic medications, researchers included derivatives of the compound in their screening process. The results demonstrated promising antipsychotic effects with minimal side effects compared to traditional treatments, highlighting the compound's therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring, substituted with a fluorophenyl group, is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological and psychiatric conditions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (456.53 g/mol) is lighter than its dimethylphenyl analogs (458.59 g/mol) due to the absence of methyl groups . The methoxyphenyl variant has a higher molecular weight (476.57 g/mol) owing to the methoxy group’s oxygen atom.
- The sulfamoyl-linked analog is significantly smaller (409.45 g/mol), highlighting the impact of replacing the piperazine-sulfonyl group with a simpler sulfamoyl moiety.
Characterization methods for related compounds include ¹H/¹³C/¹⁹F NMR, mass spectrometry, and TLC, ensuring structural fidelity and purity .
Structural Modifications and Bioactivity: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methyl-substituted analogs, as fluorine often reduces cytochrome P450-mediated oxidation .
Biological Activity
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 474.57 g/mol. It features a benzothiophene core, a piperazine moiety, and a sulfonyl group attached to a fluorinated phenyl ring, which enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4S2 |
| Molecular Weight | 474.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 932303-64-5 |
1. Interaction with Biological Targets
Research indicates that this compound interacts with various biological macromolecules, particularly enzymes and receptors involved in inflammatory and pain pathways. The sulfonyl group is crucial for enhancing binding affinity to target proteins, potentially inhibiting critical enzymatic activities associated with disease processes .
2. Pharmacological Properties
Studies have shown that compounds structurally related to this compound exhibit:
- Anti-inflammatory effects : Inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways.
- Analgesic properties : The compound has shown promise in alleviating pain without the common side effects associated with traditional analgesics .
Case Study 1: Dual Inhibition of sEH and FAAH
A study demonstrated the efficacy of similar benzothiophene derivatives in inhibiting both sEH and FAAH. The dual inhibition led to significant antinociceptive effects in animal models, suggesting that this compound could be developed as a therapeutic agent for pain management .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications to the piperazine and thiophene rings can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or reduce the compound's potency against specific targets. Compounds with trifluoromethyl groups showed improved metabolic stability while maintaining high inhibitory activity against sEH and FAAH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
